![molecular formula C9H8BrF2N B11764848 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline](/img/structure/B11764848.png)
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common method includes the bromination of 4,4-difluoro-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Cross-Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura reactions.
Major Products:
Scientific Research Applications
Chemistry: 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Industry: In the material science field, this compound is explored for its potential use in the synthesis of advanced materials, including liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
4-Bromo-2,6-difluoroaniline: Another fluorinated compound with different substitution patterns, leading to distinct properties and applications.
Uniqueness: The unique combination of bromine and fluorine atoms in 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline imparts specific electronic and steric effects that can enhance its reactivity and binding properties. This makes it a valuable compound in the design of new molecules with tailored properties for various applications .
Biological Activity
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with bromine and difluoro substituents. The presence of these halogens can enhance biological activity by influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, potentially leading to altered cellular responses such as apoptosis or differentiation.
Antimicrobial Activity
Several studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- MCF-7 Cell Line : IC50 value of approximately 25 µM after 48 hours of treatment.
- HeLa Cell Line : IC50 value of approximately 30 µM after 48 hours of treatment.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various tetrahydroquinoline derivatives. Among these, this compound exhibited the most potent activity against the MCF-7 cell line. The study highlighted its mechanism involving the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Properties
Another research article focused on the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The study found that it effectively inhibited growth at low concentrations and suggested that further modifications could enhance its potency.
Properties
Molecular Formula |
C9H8BrF2N |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
6-bromo-4,4-difluoro-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-6-1-2-8-7(5-6)9(11,12)3-4-13-8/h1-2,5,13H,3-4H2 |
InChI Key |
FNIOJOMLRCOAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1(F)F)C=C(C=C2)Br |
Origin of Product |
United States |
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